molecular formula C10H12BrN B1517205 (1-(4-Bromophenyl)cyclopropyl)methanamine CAS No. 771583-34-7

(1-(4-Bromophenyl)cyclopropyl)methanamine

Cat. No.: B1517205
CAS No.: 771583-34-7
M. Wt: 226.11 g/mol
InChI Key: SOZRMVNRGDOZBY-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound features a bromophenyl group attached to a cyclopropyl ring, which is further connected to an amine group. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Cyclopropylbenzene: The synthesis of this compound often begins with the bromination of cyclopropylbenzene. This reaction involves treating cyclopropylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to produce 4-bromocyclopropylbenzene.

  • Amination Reaction: The brominated compound is then subjected to an amination reaction. This involves reacting 4-bromocyclopropylbenzene with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

(1-(4-Bromophenyl)cyclopropyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Cyclopropylbenzene derivatives with oxo groups.

  • Reduction: Cyclopropylbenzene derivatives without bromine.

  • Substitution: Derivatives with various functional groups replacing bromine.

Scientific Research Applications

(1-(4-Bromophenyl)cyclopropyl)methanamine: is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a useful building block for further chemical transformations.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals.

  • Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-(4-Bromophenyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

(1-(4-Bromophenyl)cyclopropyl)methanamine: is similar to other bromophenyl derivatives and cyclopropylamines. its unique structure, featuring both a bromophenyl group and a cyclopropyl ring, sets it apart from other compounds. Some similar compounds include:

  • 4-Bromophenylamine: Lacks the cyclopropyl ring.

  • Cyclopropylbenzene derivatives: May lack the bromine atom or the amine group.

  • Other brominated cyclopropylamines: May have different positions of bromination or additional functional groups.

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Properties

IUPAC Name

[1-(4-bromophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZRMVNRGDOZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651819
Record name 1-[1-(4-Bromophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771583-34-7
Record name 1-[1-(4-Bromophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(4-bromophenyl)cyclopropyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure outlined for Example 666, 1-(4-bromophenyl)cyclopropane carbonitrile (2.0 g, 9.0 mmol) was reacted with BH3.THF (1.0 M in THF, 50 mL, 50 mmol) to afford the desired product (1.9 g, 94%) as a yellow oil: ESI MS m/z 226 [C10H12BrN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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